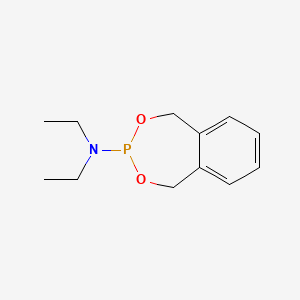

N,N-diéthyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

Vue d'ensemble

Description

“N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is a phosphitylating reagent used for organic reactions . It is also known as “o-Xylylene N,N-diethylphosphoramidite” and is used as a building block in chemical synthesis .

Synthesis Analysis

This compound may be synthesized from DIETHYLPHOSPHORAMIDOUS DICHLORIDE and 1,2-Benzenedimethanol . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Molecular Structure Analysis

The molecular formula of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is C12H18NO2P . The molecular weight is 239.25 .Chemical Reactions Analysis

As a phosphitylating reagent, “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is involved in various organic reactions . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Physical And Chemical Properties Analysis

The boiling point of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is 95-96 °C at 0.1 mmHg . The density is 1.109 g/mL at 25 °C . The refractive index is n 20/D 1.541 . It is soluble in THF .Applications De Recherche Scientifique

Synthèse de Phosphite de Glycosyle Bicyclique

Ce composé est utilisé dans la synthèse de phosphite de glycosyle bicyclique, un intermédiaire important dans la préparation de glucides complexes et de glycoconjugués utilisés dans les études biochimiques et le développement de médicaments .

Formation de Pentakis (o-Xylylène Phosphate)

Il sert de précurseur pour le pentakis (o-xylylène phosphate), un composé qui peut avoir des applications en science des matériaux et comme ligand en chimie de coordination .

Création de o-Xylylène Alkyl Phosphites

Le composé est impliqué dans la production de o-xylylène alkyl phosphites, qui sont précieux pour leur utilisation potentielle en chimie des polymères et comme stabilisateurs pour les plastiques .

Réactif Phosphitylant dans les Réactions Organiques

En tant que réactif phosphitylant, il joue un rôle crucial dans diverses réactions organiques, en particulier celles impliquant le transfert de groupes phosphore vers des molécules organiques .

Synthèse de Médicaments à Base d'ADN et d'ARN

Il est appliqué dans la synthèse de médicaments à base d'ADN et d'ARN, contribuant aux progrès en thérapie génique et en médecine personnalisée .

Fabrication d'Ingrédients Pharmaceutiques Actifs

Le composé est essentiel dans le processus de fabrication d'ingrédients pharmaceutiques actifs pour la production de médicaments de petite molécule .

Applications en Bioprocédés

Il trouve une utilisation en bioprocédés, en particulier dans la préparation de séquences d'oligonucléotides pour la thérapie cellulaire et génique, le diagnostic et les applications pharmaceutiques .

Procédés de Fabrication Chimique

Enfin, il est utilisé dans divers procédés de fabrication chimique qui nécessitent des techniques de synthèse organique .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of o-Xylylene N,N-diethylphosphoramidite is organic reactions where it acts as a phosphitylating reagent . It is used in the synthesis of various compounds, contributing to the formation of phosphorus-containing bonds .

Mode of Action

As a phosphitylating reagent, o-Xylylene N,N-diethylphosphoramidite interacts with its targets by donating a phosphityl group . This results in the formation of phosphorus-containing bonds, which are crucial in the synthesis of various organic compounds .

Biochemical Pathways

It is known to be involved in the synthesis of bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Pharmacokinetics

It is soluble in tetrahydrofuran (thf) , which suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The primary result of the action of o-Xylylene N,N-diethylphosphoramidite is the formation of phosphorus-containing bonds in organic reactions . This leads to the synthesis of various organic compounds, including bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Action Environment

It is known that the compound should be stored in a cool, dry place with good ventilation , suggesting that temperature, humidity, and air circulation may affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine plays a significant role in biochemical reactions as a phosphitylating reagent. It interacts with various enzymes and proteins, facilitating the formation of phosphoramidite linkages. This compound is involved in the synthesis of bicyclic glycosyl phosphite and pentakis(o-xylylene phosphate), which are crucial intermediates in biochemical pathways . The interactions between N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine and these biomolecules are primarily based on its ability to donate phosphorus atoms, thereby modifying the structure and function of the target molecules.

Cellular Effects

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes involved in phosphorylation reactions, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. The impact of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine involves its ability to bind to specific biomolecules and modify their activity. This compound acts as a phosphitylating agent, transferring phosphorus atoms to target molecules, which can result in enzyme inhibition or activation . The binding interactions between N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine and its targets are mediated by its phosphorus-containing functional groups, which form covalent bonds with nucleophilic sites on the biomolecules. These interactions can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Adverse effects at high doses include cellular toxicity and potential organ damage.

Metabolic Pathways

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is involved in several metabolic pathways, primarily those related to phosphorus metabolism. This compound interacts with enzymes such as phosphatases and kinases, which play key roles in the regulation of metabolic flux and metabolite levels . The presence of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can alter the balance of phosphorylation and dephosphorylation reactions, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility properties, with higher solubility in organic solvents such as THF and acetonitrile .

Subcellular Localization

The subcellular localization of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can perform its biochemical functions . The localization of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can affect its activity and function, as it may interact with different sets of biomolecules in various cellular environments.

Propriétés

IUPAC Name |

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAKPBBWYIWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1OCC2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400691 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82372-35-8 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

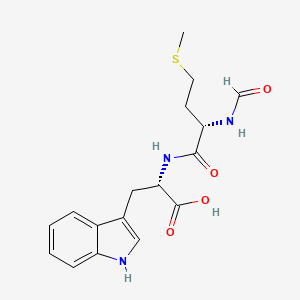

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)